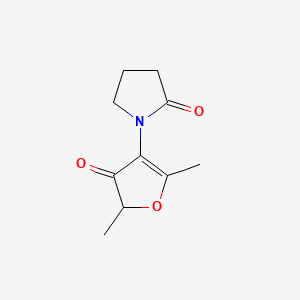
1,1,1-13C-トリパルミチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-13C-Tripalmitin: is a labeled analogue of tripalmitin, a triacylglycerol composed of glycerol and three palmitic acid molecules. The “13C” label indicates that the carbon atoms in the palmitic acid chains are isotopically enriched with carbon-13, a stable isotope of carbon. This compound is commonly used in scientific research to trace metabolic pathways and study lipid metabolism due to its isotopic labeling.
科学的研究の応用
1,1,1-13C-Tripalmitin has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid synthesis.
Biology: Employed in metabolic studies to trace the incorporation and breakdown of lipids in biological systems.
Medicine: Utilized in research on lipid-related diseases, such as obesity and diabetes, to understand lipid metabolism and its effects on health.
Industry: Applied in the development of lipid-based drug delivery systems and in the study of lipid oxidation in food science.
作用機序
Target of Action
1,1,1-13C-Tripalmitin, also known as 13C-Tripalmitin, is a type of triglyceride . It is obtained by the formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid . The primary targets of 1,1,1-13C-Tripalmitin are the enzymes involved in the digestion and absorption of lipids in the gastrointestinal tract .
Mode of Action
1,1,1-13C-Tripalmitin interacts with its targets by undergoing digestion and absorption in the gastrointestinal tract . The compound is broken down into its constituent fatty acids and glycerol, which are then absorbed by the body .
Biochemical Pathways
The digestion and absorption of 1,1,1-13C-Tripalmitin involve several biochemical pathways. These pathways are responsible for the breakdown of the compound into its constituent parts and their subsequent absorption into the body . The breakdown and absorption of 1,1,1-13C-Tripalmitin can be affected by various factors, including the presence of certain diseases such as cystic fibrosis .
Pharmacokinetics
The pharmacokinetics of 1,1,1-13C-Tripalmitin involve its digestion, absorption, metabolism, and excretion (ADME). After ingestion, the compound is digested and absorbed in the gastrointestinal tract . The absorbed components are then metabolized by the body and excreted in the stool . The rate of digestion and absorption can vary among individuals, affecting the bioavailability of the compound .
Result of Action
The digestion and absorption of 1,1,1-13C-Tripalmitin result in the availability of fatty acids and glycerol for the body’s metabolic processes . These components are used in various cellular functions, including energy production .
Action Environment
The action of 1,1,1-13C-Tripalmitin can be influenced by various environmental factors. For example, the presence of certain diseases, such as cystic fibrosis, can affect the digestion and absorption of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as diet and lifestyle .
準備方法
Synthetic Routes and Reaction Conditions:
1,1,1-13C-Tripalmitin can be synthesized through esterification reactions involving glycerol and 13C-labeled palmitic acid. The process typically involves the following steps:
Preparation of 13C-Labeled Palmitic Acid: The palmitic acid is isotopically enriched with carbon-13.
Esterification Reaction: Glycerol is reacted with 13C-labeled palmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting 1,1,1-13C-Tripalmitin is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods:
Industrial production of 1,1,1-13C-Tripalmitin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and 13C-labeled palmitic acid are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions:
1,1,1-13C-Tripalmitin undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1,1,1-13C-Tripalmitin can be hydrolyzed to yield glycerol and 13C-labeled palmitic acid.
Oxidation: Under oxidative conditions, it can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Glycerol and 13C-labeled palmitic acid.
Oxidation: Aldehydes, carboxylic acids.
Transesterification: Various esters depending on the alcohol used.
類似化合物との比較
Tripalmitin: The non-labeled analogue of 1,1,1-13C-Tripalmitin, commonly found in natural fats and oils.
Tristearin: A triacylglycerol composed of glycerol and three stearic acid molecules.
Triolein: A triacylglycerol composed of glycerol and three oleic acid molecules.
Uniqueness:
1,1,1-13C-Tripalmitin is unique due to its isotopic labeling, which allows for precise tracing of its metabolic pathways. This makes it a valuable tool in research applications where understanding the fate of lipids is crucial. Unlike its non-labeled counterparts, 1,1,1-13C-Tripalmitin provides detailed insights into lipid metabolism and dynamics.
特性
CAS番号 |
1215328-42-9 |
|---|---|
分子式 |
C54H104O6 |
分子量 |
852.397 |
IUPAC名 |
2,3-di(heptadecanoyloxy)propyl heptadecanoate |
InChI |
InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i52+1,53+1,54+1 |
InChIキー |
FBFWDBGUSMGXPI-FOHVJVCCSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC |
同義語 |
Glyceryl Trihexadecanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











